molecular formula C12H11N3O3 B3070740 3-[(1-Methyl-1H-pyrazole-4-carbonyl)-amino]-benzoic acid CAS No. 1005554-86-8

3-[(1-Methyl-1H-pyrazole-4-carbonyl)-amino]-benzoic acid

Cat. No.: B3070740
CAS No.: 1005554-86-8
M. Wt: 245.23 g/mol
InChI Key: NMMAJCMYZUXSME-UHFFFAOYSA-N
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Description

3-[(1-Methyl-1H-pyrazole-4-carbonyl)-amino]-benzoic acid is a benzoic acid derivative functionalized with a 1-methylpyrazole-4-carbonylamino group at the meta position. Its molecular formula is C₁₂H₁₁N₃O₃ (calculated from nomenclature), with a molecular weight of 245.24 g/mol. The compound features a carboxylic acid group (for hydrogen bonding and solubility) and a pyrazole ring (for π-π interactions and metabolic stability). The amide linker between the pyrazole and benzoic acid enhances conformational rigidity compared to other linkers like ethers or methylene groups .

Properties

IUPAC Name

3-[(1-methylpyrazole-4-carbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c1-15-7-9(6-13-15)11(16)14-10-4-2-3-8(5-10)12(17)18/h2-7H,1H3,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMAJCMYZUXSME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3-[(1-Methyl-1H-pyrazole-4-carbonyl)-amino]-benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Key Observations:

Substituent Position : The target compound’s meta-substituted benzoic acid contrasts with the para-substituted analogs (e.g., CID 79779160 and CAS 1429418-37-0). Meta substitution may alter steric interactions in biological targets compared to para derivatives .

Solubility and LogP

  • The target compound’s carboxylic acid and CONH linker suggest moderate aqueous solubility (similar to CID 79779160). Fluorinated derivatives (e.g., CAS 1369489-71-3) exhibit lower solubility due to increased hydrophobicity .
  • Calculated LogP values (estimated):
    • Target compound: ~1.5 (carboxylic acid balances pyrazole hydrophobicity).
    • CAS 1369489-71-3: ~3.8 (fluorine substituents increase lipophilicity) .

Biological Activity

3-[(1-Methyl-1H-pyrazole-4-carbonyl)-amino]-benzoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, particularly focusing on its anticancer properties.

  • Molecular Formula : C12H11N3O3
  • Molecular Weight : 245.23 g/mol
  • CAS Number : 1005554-86-8

Synthesis

The synthesis of this compound typically involves the reaction of benzoic acid derivatives with pyrazole-containing moieties. The synthetic pathway often includes various steps to ensure high purity and yield, which are crucial for biological testing.

Anticancer Activity

Research indicates that compounds containing the pyrazole structure exhibit significant anticancer activity. A study highlighted the synthesis of various pyrazole derivatives, revealing that several exhibited potent cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with IC50 values ranging from 2.43 to 14.65 μM .

CompoundCell LineIC50 (μM)
7dMDA-MB-2312.43
7hMDA-MB-2317.84
10cHepG24.98

These findings suggest that this compound may act as a microtubule-destabilizing agent, inducing apoptosis in cancer cells through enhanced caspase activity and morphological changes at specific concentrations .

The mechanism of action for pyrazole derivatives often involves interference with microtubule dynamics, which is critical for cell division. In vitro studies have demonstrated that these compounds can inhibit microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells . The apoptosis-inducing properties were confirmed by increased caspase-3 activity, indicating a shift towards programmed cell death.

Case Studies

  • Study on Antiproliferative Effects : A recent investigation evaluated the antiproliferative effects of various pyrazole derivatives on different cancer cell lines. Among the tested compounds, those similar to this compound showed promising results, particularly against liver and breast cancer cells, highlighting their potential as therapeutic agents .
  • In Vivo Evaluations : Additional studies have explored the in vivo efficacy of pyrazole derivatives, demonstrating their ability to inhibit tumor growth in animal models. These studies reinforce the relevance of this compound class in developing new anticancer therapies .

Q & A

Q. What are the standard synthetic routes for preparing 3-[(1-Methyl-1H-pyrazole-4-carbonyl)-amino]-benzoic acid?

  • Methodological Answer : The synthesis typically involves multi-step processes:
  • Step 1 : Formation of the pyrazole-4-carbonyl intermediate via cyclocondensation. For example, hydrazine hydrate reacts with diketones or β-ketoesters to form the pyrazole ring .
  • Step 2 : Activation of the pyrazole-4-carboxylic acid (e.g., using thionyl chloride) to form the acyl chloride, followed by amide coupling with 3-aminobenzoic acid under basic conditions (e.g., DCM with triethylamine) .
  • Step 3 : Purification via column chromatography (e.g., cyclohexane/ethyl acetate gradients) or recrystallization .

Q. What spectroscopic methods are used to confirm the structure of this compound?

  • Methodological Answer :
  • 1H/13C NMR : To verify the pyrazole ring protons (δ 7.5–8.0 ppm for aromatic protons) and the benzoic acid carboxyl group (δ ~12.5 ppm for -COOH) .
  • IR Spectroscopy : Confirms the amide bond (N-H stretch ~3300 cm⁻¹, C=O ~1650 cm⁻¹) and carboxylic acid group (O-H ~2500–3000 cm⁻¹) .
  • Mass Spectrometry (EI/HRMS) : Validates the molecular ion peak (e.g., m/z 275.2 for C₁₂H₁₀N₃O₃) and fragmentation patterns .

Q. What are the key functional groups influencing its reactivity?

  • Answer :
  • Carboxylic Acid (-COOH) : Enables salt formation or esterification.
  • Amide Bond (-CONH-) : Participates in hydrogen bonding and resists hydrolysis under mild conditions.
  • Pyrazole Ring : Aromatic nitrogen atoms enable electrophilic substitution (e.g., halogenation) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during amide coupling?

  • Methodological Answer :
  • Catalysts : Use HOBt/DCC or EDCI for efficient coupling, reducing racemization .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Temperature Control : Maintain 0–5°C during activation to minimize side reactions .
  • Monitoring : TLC (Rf ~0.5 in 2:1 cyclohexane/ethyl acetate) tracks reaction progress .

Q. How does the methyl group on the pyrazole ring affect biological activity?

  • Answer :
  • Steric Effects : The methyl group at position 1 may hinder interactions with enzyme active sites, altering binding affinity .
  • Electronic Effects : Electron-donating methyl groups increase pyrazole ring electron density, influencing charge-transfer interactions in biological targets .
  • Comparative Studies : Analogs without methyl substitution (e.g., 1H-pyrazole-4-carboxylic acid derivatives) show reduced antimicrobial activity, suggesting methyl enhances lipophilicity .

Q. What computational methods predict the compound’s interactions with kinase targets?

  • Methodological Answer :
  • Molecular Docking (AutoDock/Vina) : Simulate binding to ATP-binding pockets (e.g., CDK2 kinase) using PyMOL for visualization .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to analyze electrostatic potential maps, identifying nucleophilic/electrophilic regions .
  • MD Simulations : Assess binding stability over 100 ns trajectories in GROMACS .

Q. How can contradictory data on solubility in polar solvents be resolved?

  • Methodological Answer :
  • Solubility Assays : Perform pH-dependent studies (e.g., 1–14) using UV-Vis spectroscopy. The carboxylic acid group increases solubility above pH 4 (deprotonation) .
  • Co-solvent Systems : Use DMSO/water mixtures (10–20% DMSO) to enhance solubility for in vitro assays .
  • Thermodynamic Analysis : Measure ΔH and ΔS of dissolution via calorimetry to explain discrepancies in literature values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(1-Methyl-1H-pyrazole-4-carbonyl)-amino]-benzoic acid
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3-[(1-Methyl-1H-pyrazole-4-carbonyl)-amino]-benzoic acid

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